molecular formula C13H21NO3 B13589722 Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B13589722
M. Wt: 239.31 g/mol
InChI Key: WTJUNBGGSCGKSW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 5-(1-hydroxycyclopropyl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-8-4-5-10(9-14)13(16)6-7-13/h9,16H,4-8H2,1-3H3

InChI Key

WTJUNBGGSCGKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropanation reagents under controlled conditions to ensure the selective formation of the cyclopropyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the tetrahydropyridine ring, converting it to a more saturated piperidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the cyclopropyl group, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, reduction can produce piperidine derivatives, and substitution can result in various substituted cyclopropyl derivatives.

Scientific Research Applications

Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycyclopropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₉H₁₈ClNO₃
  • Molecular Weight : 223.70 g/mol
  • CAS Number: Not explicitly listed in available evidence but structurally linked to derivatives in Enamine Ltd’s building blocks catalog .
  • Structure : Features a tetrahydropyridine core substituted with a tert-butyl carbamate group at position 1 and a 1-hydroxycyclopropyl moiety at position 5 (Figure 1).

Key Characteristics :

  • The compound is a bicyclic intermediate used in organic synthesis, particularly for modifying pharmacophores or constructing complex heterocycles.
  • The tert-butyl carbamate (Boc) group enhances stability and solubility in organic solvents, while the hydroxycyclopropyl substituent introduces steric and electronic complexity, influencing reactivity .

Comparison with Structurally Similar Compounds

Structural Analogues in Catalogs

The following compounds share the tetrahydropyridine-Boc scaffold but differ in substituents, impacting their applications and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₉H₁₈ClNO₃ 223.70 Not specified Hydroxycyclopropyl substituent; likely used in drug discovery for ring strain.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ 309.21 286961-14-6 Boronate ester substituent; facilitates Suzuki-Miyaura cross-coupling reactions. Purity: 97% .
Tert-butyl N-(3-thienyl)carbamate C₉H₁₃NO₂S 199.27 19228-91-2 Thienyl group; enhances π-π stacking interactions. Melting point: 138–140°C .

Key Observations :

  • Substituent-Driven Reactivity : The boronate ester analogue (CAS 286961-14-6) is tailored for cross-coupling chemistry, whereas the hydroxycyclopropyl variant may favor ring-opening or strain-driven reactions.
  • Thermal Stability : The thienyl derivative (CAS 19228-91-2) exhibits a higher melting point (138–140°C) compared to typical liquid-phase Boc-protected tetrahydropyridines, suggesting improved crystallinity .

Neurotoxic Tetrahydropyridine Derivatives: MPTP and MPPP

  • MPTP : A neurotoxin causing irreversible parkinsonism by destroying dopaminergic neurons in the substantia nigra. Structurally, it lacks the Boc group and hydroxycyclopropyl moiety but shares the tetrahydropyridine core .
  • Comparison : Unlike MPTP, the tert-butyl carbamate group in the target compound likely reduces blood-brain barrier penetration, mitigating neurotoxicity. This underscores the importance of substituents in modulating biological activity .

Pharmacological Considerations

  • MPTP’s neurotoxicity (reported in 1983) led to strict safety protocols for handling tetrahydropyridine derivatives. The Boc-protected compound’s lack of a methyl group adjacent to nitrogen (unlike MPTP) likely reduces metabolic activation to toxic pyridinium species .

Biological Activity

Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3, with a molecular weight of approximately 225.29 g/mol. The compound features a tetrahydropyridine ring with a tert-butyl ester and a hydroxycyclopropyl group, contributing to its unique biological profile.

Research indicates that the compound interacts with various biological targets, potentially influencing neurotransmitter systems. Preliminary studies suggest that it may modulate cholinergic and dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Effects

  • Neuroprotective Activity : In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal cell death.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation in cellular models.
  • Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in inflammatory disorders.

Study 1: Neuroprotective Effects

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure. The results indicated a protective effect mediated through the activation of the Nrf2/ARE pathway, which enhances cellular antioxidant defenses.

ParameterControl GroupTreatment Group
Cell Viability (%)4585
ROS Levels (µM)125
Cytokine Levels (pg/mL)20050

Study 2: Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in serum samples compared to untreated controls.

ParameterControl GroupTreatment Group
TNF-alpha (pg/mL)300100
IL-6 (pg/mL)25080

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